(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted benzamide linked to a dimethylbenzo[d]thiazole moiety
Mechanism of Action
Target of Action
Benzothiazole compounds, which this compound is a derivative of, have been known to exhibit various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .
Mode of Action
It is known that benzothiazole compounds can interact with various targets in the body, leading to changes in cellular functions .
Biochemical Pathways
Benzothiazole compounds have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial, α-glycosidase inhibitory, antiviral, antidepressant, acetylcholinesterase inhibitory activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
It is known that benzothiazole compounds can have various effects on cellular functions due to their interaction with various targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with the benzo[d]thiazole derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The benzo[d]thiazole moiety can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzo[d]thiazoles.
Condensation Reactions: The benzamide moiety can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation Reactions: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Condensation Reactions: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Substitution Reactions: Substituted benzamides.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Dihydrobenzo[d]thiazoles.
Condensation Reactions: Imines or Schiff bases.
Scientific Research Applications
(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Similar in having a chloro-substituted aromatic ring.
(3-Chloropropyl)trimethoxysilane: Similar in having a chloro-substituted alkyl chain.
Uniqueness
(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of a chloro-substituted benzamide and a dimethylbenzo[d]thiazole moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
4-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-4-3-5-13-14(10)19(2)16(21-13)18-15(20)11-6-8-12(17)9-7-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZSJKCGLOITJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)Cl)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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